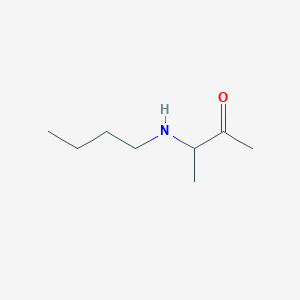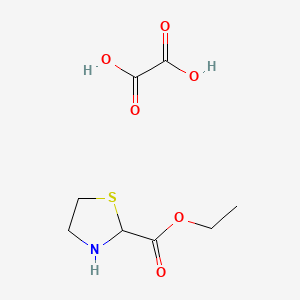
Ethyl 2-thiazolidinecarboxylate oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-thiazolidinecarboxylate oxalate is a compound that belongs to the class of thiazolidines, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. Thiazolidines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and bioactive molecules .
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-thiazolidinecarboxylate oxalate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 3-chloro-3-(alkylimino)-2-oxopropanoate with 1-alkyl-3-arylthioureas in acetonitrile at room temperature. This one-pot synthesis yields various derivatives of ethyl thiazolidinecarboxylates .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to improve yield, purity, and selectivity. Techniques such as green chemistry, nano-catalysis, and multicomponent reactions are employed to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
Ethyl 2-thiazolidinecarboxylate oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents onto the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives. These products have diverse applications in medicinal chemistry and organic synthesis .
科学的研究の応用
Ethyl 2-thiazolidinecarboxylate oxalate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other bioactive compounds.
作用機序
The mechanism of action of ethyl 2-thiazolidinecarboxylate oxalate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist or antagonist, or modulator of various biochemical pathways. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its binding affinity to biological targets, leading to its diverse pharmacological effects .
類似化合物との比較
Ethyl 2-thiazolidinecarboxylate oxalate can be compared with other similar compounds, such as:
Thiazoles: Thiazoles are five-membered heterocyclic compounds with sulfur and nitrogen atoms.
Oxazoles: Oxazoles are another class of five-membered heterocyclic compounds containing oxygen and nitrogen atoms.
This compound stands out due to its unique combination of sulfur and nitrogen atoms in the thiazolidine ring, which contributes to its diverse chemical reactivity and biological activities.
特性
CAS番号 |
32641-41-1 |
|---|---|
分子式 |
C8H13NO6S |
分子量 |
251.26 g/mol |
IUPAC名 |
ethyl 1,3-thiazolidine-2-carboxylate;oxalic acid |
InChI |
InChI=1S/C6H11NO2S.C2H2O4/c1-2-9-6(8)5-7-3-4-10-5;3-1(4)2(5)6/h5,7H,2-4H2,1H3;(H,3,4)(H,5,6) |
InChIキー |
IUSIWYXXVTUZPE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1NCCS1.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one](/img/structure/B13947637.png)
![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene](/img/structure/B13947644.png)
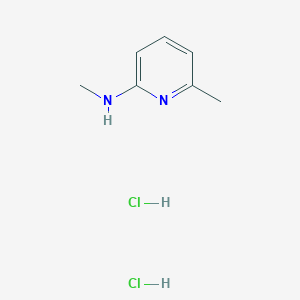
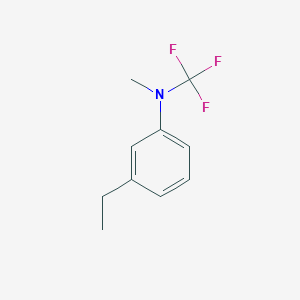
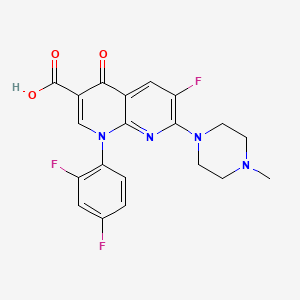

![7-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B13947681.png)
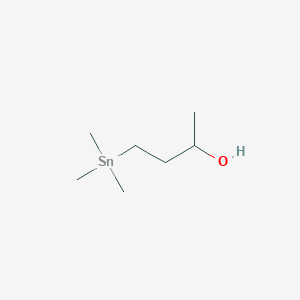
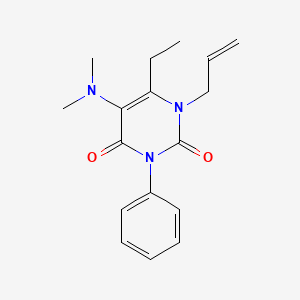
![Ethanol, 2,2'-[[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]imino]bis-](/img/structure/B13947702.png)


